N-Methyl-5-nitropyridin-3-amine
Description
Significance of Nitropyridinamines in Synthetic Organic Chemistry
Nitropyridinamines, the class of compounds to which N-Methyl-5-nitropyridin-3-amine belongs, are of considerable importance in synthetic organic chemistry. The dual presence of a nitro group and an amino group on the pyridine (B92270) ring creates a versatile chemical entity.
The nitro group, being a strong electron-withdrawing group, deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at positions ortho and para to it. This characteristic is instrumental in directing the course of various reactions. For instance, the nitro group can be readily reduced to an amino group, providing a pathway to synthesize diaminopyridines and other complex nitrogen-containing heterocycles.
Nitropyridines are used as precursors for synthesizing a range of bioactive molecules. mdpi.com For example, substituted 3-nitropyridines have been used to create inhibitors for enzymes like semicarbazide-sensitive amine oxidase (SSAO) and MALT1. mdpi.com The synthesis of these inhibitors often involves steps like nucleophilic substitution of a halogen activated by the nitro group. mdpi.com
Furthermore, nitropyridines are key intermediates in the production of various functional materials and pharmaceuticals. The transformation of the nitro group allows for the introduction of a wide array of other functional groups, making nitropyridinamines valuable building blocks in the construction of complex molecular architectures. The reactivity of these compounds is often harnessed in multi-step syntheses to achieve specific target molecules with desired biological or physical properties.
Overview of N-Methylated Aminopyridines and their Structural Relatives
N-methylated aminopyridines are a subclass of aminopyridines where a methyl group is attached to the nitrogen atom of the amino group. This N-methylation can significantly influence the compound's physical and chemical properties. For instance, N-methylation can alter a molecule's hydrophobicity and its ability to participate in hydrogen bonding. nih.gov In the context of medicinal chemistry, such modifications can impact a molecule's stability and biological activity. nih.gov
The synthesis of N-methylated aminopyridines can be achieved through various methylation techniques applied to the parent aminopyridine. rsc.org The reactivity of N-methylated aminopyridines is also distinct from their primary amine counterparts. The presence of the methyl group can sterically hinder certain reactions at the nitrogen center while potentially activating other positions on the pyridine ring for substitution.
Structurally related compounds, such as other N-alkylated aminopyridines and various substituted aminopyridines, are also of great interest. N-aminopyridinium salts, for example, have emerged as versatile reagents in organic synthesis, acting as precursors for N-centered radicals and participating in photocatalyzed and metal-catalyzed transformations. nih.govrsc.org These compounds are bifunctional, combining nucleophilicity at the nitrogen center with the potential for radical generation or coupling reactions. nih.gov This dual reactivity allows for the development of novel methods for C-N bond formation, a crucial process in the synthesis of nitrogen-containing molecules. nih.govrsc.org
The broader family of aminopyridines and their derivatives are foundational in the development of new synthetic methodologies. They serve as directing groups in C-H functionalization reactions and are key components in the synthesis of various heterocyclic systems. nih.gov The strategic placement of substituents on the pyridine ring, as seen in this compound, allows for precise control over reaction outcomes and the targeted synthesis of complex molecules.
Structure
3D Structure
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
N-methyl-5-nitropyridin-3-amine |
InChI |
InChI=1S/C6H7N3O2/c1-7-5-2-6(9(10)11)4-8-3-5/h2-4,7H,1H3 |
InChI Key |
AMTOBECGOHAASX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CN=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of N Methyl 5 Nitropyridin 3 Amine Derivatives
Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring in N-Methyl-5-nitropyridin-3-amine derivatives is susceptible to nucleophilic attack, primarily due to the activating effect of the nitro group. This activation facilitates reactions such as vicarious nucleophilic substitution and nucleophilic aromatic substitution (SNAr).
Vicarious Nucleophilic Amination Processes
Vicarious nucleophilic substitution (VNS) is a key method for introducing amino groups onto the pyridine ring of nitro-substituted pyridines. rsc.orgresearchgate.net In this type of reaction, a nucleophile attacks the aromatic ring at a position ortho or para to the nitro group, followed by the elimination of a leaving group from the nucleophile itself. nih.gov
For 3-nitropyridine (B142982) derivatives, amination typically occurs at the position para to the nitro group. ntnu.no Studies on various 3-nitropyridines have shown that reagents like hydroxylamine (B1172632) and 4-amino-1,2,4-triazole (B31798) can effectively aminate the ring, with the latter often providing better yields. rsc.orgresearchgate.net The reaction is generally faster with 4-amino-1,2,4-triazole, suggesting it is a more potent aminating system. ntnu.no The presence of a methyl substituent on the pyridine ring can influence the reactivity; for instance, an electron-donating methyl group can decrease the electrophilicity of the ring, slowing down the reaction. ntnu.no
It's important to note that VNS can sometimes compete with other substitution pathways, such as the substitution of a halogen (SNAr) if one is present on the ring. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is another significant reaction pathway for functionalizing the pyridine ring in this compound derivatives. semanticscholar.org In SNAr reactions, a nucleophile displaces a leaving group, such as a halogen, that is attached to the aromatic ring. The presence of a strong electron-withdrawing group, like the nitro group, in the ortho or para position to the leaving group is crucial for activating the ring towards this type of substitution. youtube.com
The mechanism involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The reaction of 2-chloro-5-nitropyridine (B43025) with N-methylpiperazine is a classic example of an SNAr reaction. nih.gov Similarly, 2-chloro-3,5-dinitropyridines react with thioamides to yield thiazolo[5,4-b]pyridines. nih.gov The efficiency of SNAr reactions can be influenced by the nature of the leaving group, the nucleophile, and the reaction conditions, including the solvent and the use of eco-friendly energy sources like microwave or ultrasound. semanticscholar.org
In some instances, the nitro group itself can act as a leaving group and be substituted by a nucleophile, particularly when the ring is highly activated by other electron-withdrawing substituents. ntnu.nonih.gov
Reduction of the Nitro Group
The nitro group in this compound is readily reduced to an amino group, providing a versatile handle for further synthetic transformations.
Catalytic Hydrogenation Methods
Catalytic hydrogenation is a common and efficient method for the reduction of aromatic nitro groups. nih.gov Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation. nih.govgoogle.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. For instance, the reduction of 2-amino-6-methoxy-3-nitropyridine (B1334430) to 2,3-diamino-6-methoxypyridine (B1587572) can be achieved through catalytic hydrogenation. google.com However, challenges such as catalyst leaching and poisoning can sometimes limit the industrial applicability of this method. google.com
Reductive Transformations of the Nitro Moiety
Besides catalytic hydrogenation, other reductive methods can be employed to transform the nitro group. These methods can sometimes offer different selectivity or be more suitable for specific substrates. For example, the reduction of the nitro group in 2-chloro-5-nitropyridine derivatives can be a key step in the synthesis of various biologically active molecules. nih.gov Following the reduction to an amine, the resulting amino group can be further functionalized, for instance, by alkylation or acylation, to build more complex molecular architectures. nih.gov
Transformations Involving the Exocyclic Amine Functionality
The exocyclic amine group in this compound and its derivatives can undergo a variety of chemical transformations.
One important reaction is diazotization, which involves treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. libretexts.orggoogle.com This reaction is a cornerstone in distinguishing between primary, secondary, and tertiary amines. libretexts.org For primary aromatic amines, the resulting diazonium salt is a versatile intermediate that can be converted into a wide range of functional groups.
The amino group can also be acylated. For example, reacting 3-methyl-5-nitro-pyridin-2-ylamine with t-butyloxycarbonyl anhydride (B1165640) leads to the formation of a Boc-protected intermediate. This protection strategy is often employed to modulate the reactivity of the amino group during subsequent synthetic steps.
Furthermore, the amino group can direct electrophilic aromatic substitution to the positions ortho and para to it, although the strong deactivating effect of the nitro group on the ring must be considered. In some cases, the activating character of the amine can be diminished by nitrosation. libretexts.org
Derivatization of the N-Methylamino Group for Enhanced Reactivity
The N-methylamino group in this compound can be derivatized to modulate the reactivity of the molecule. One common strategy involves the protection of the amino group, for instance, by reacting it with t-butyloxycarbonyl anhydride (Boc anhydride). This reaction forms a Boc-protected intermediate, which can then undergo further transformations. For example, this protected intermediate can be treated with strong bases like butyllithium (B86547), followed by the addition of an electrophile such as dimethylformamide (DMF), to introduce new functional groups onto the pyridine ring.
Another approach to enhance reactivity involves the conversion of the amino group into a better leaving group. This can be achieved through diazotization, where the amine is treated with a reagent like sodium nitrite in the presence of a strong acid. The resulting diazonium salt is highly reactive and can be readily displaced by a variety of nucleophiles, allowing for the introduction of a wide range of substituents at the 3-position of the pyridine ring.
The table below summarizes some common derivatization reactions of the N-methylamino group.
| Reagent | Product | Purpose of Derivatization |
| t-Butyloxycarbonyl anhydride (Boc)₂O | Boc-protected amine | Protection of the amino group to allow for reactions at other sites. |
| Sodium nitrite / Hydrochloric acid | Diazonium salt | Formation of a good leaving group for nucleophilic substitution. |
Reactivity with Electrophilic Species
The pyridine ring in this compound is electron-deficient due to the presence of the nitro group. However, the N-methylamino group can direct electrophilic substitution to the ortho and para positions. Electrophilic aromatic substitution reactions, such as nitration, can occur under carefully controlled conditions. For instance, nitration of similar 3-aminopyridine (B143674) derivatives has been achieved using a mixture of fuming nitric acid and concentrated sulfuric acid. chemicalbook.com The conditions must be carefully monitored to prevent over-reaction or degradation of the starting material. chemicalbook.com
The reactivity of the pyridine ring is also influenced by the substituents present. The introduction of additional electron-withdrawing groups can further decrease the electron density of the ring, making it more susceptible to nucleophilic attack and less reactive towards electrophiles. Conversely, electron-donating groups would enhance the reactivity towards electrophiles.
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.
Elucidation of Reaction Intermediates
Many reactions involving nitropyridine derivatives proceed through the formation of transient intermediates. For example, in nucleophilic aromatic substitution reactions, a Meisenheimer complex is often formed as an intermediate. This intermediate is a resonance-stabilized anionic σ-complex formed by the attack of a nucleophile on the electron-deficient aromatic ring.
In the case of ring transformation reactions, where the pyridine ring is converted into a different heterocyclic system, bicyclic intermediates have been proposed. ic.ac.ukmdpi.com For instance, the reaction of a related nitropyrimidinone with a ketone and ammonia (B1221849) is thought to proceed through the formation of a bicyclic adduct, which then undergoes ring opening and re-cyclization to form a new pyridine ring. nih.gov The formation of such intermediates can be inferred from the final products and supported by computational studies.
The table below lists some proposed intermediates in reactions of nitropyridine derivatives.
| Reaction Type | Proposed Intermediate | Evidence |
| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Spectroscopic studies and isolation in some cases. |
| Ring Transformation | Bicyclic Adduct | Product analysis and computational modeling. ic.ac.ukmdpi.com |
| Nitration of Pyridines | N-nitropyridinium ion | Trapping experiments and spectroscopic observation. researchgate.net |
Kinetic Studies of this compound Transformations
Kinetic studies provide valuable insights into the reaction rates and the factors that influence them. For transformations involving this compound, the reaction kinetics would be expected to be influenced by several factors, including the concentration of reactants, temperature, and the nature of the solvent.
Kinetic studies on the nitration of related pyridine compounds have been conducted to understand the reaction mechanism. researchgate.net These studies often involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques such as UV-Vis spectroscopy or HPLC. The data obtained can be used to determine the rate law and the activation parameters of the reaction, providing a deeper understanding of the reaction pathway.
Spectroscopic and Structural Elucidation of N Methyl 5 Nitropyridin 3 Amine and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of protons and carbons, as well as their connectivity.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy provides information on the number, environment, and coupling of protons in a molecule. In N-Methyl-5-nitropyridin-3-amine and its analogs, the chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro group and the electron-donating amino or methylamino group.
For instance, in the analog N-(3-nitrophenyl)pyridin-2-amine , the proton signals are observed at δ = 8.41 (d, J = 2.1Hz, 1H), 8.30 (s, 1H), 7.82 (dd, J = 7.9 Hz, 1.7 Hz, 1H), 7.74 (dd, J = 8.1 Hz, 2.1 Hz, 1H), 7.59 (dd, J = 11.1 Hz, 4.5Hz, 1H), 7.45 (t, J = 8.2 Hz, 1H), and 6.94 – 6.72 (m, 3H) in CDCl₃. rsc.org Another related compound, 3-Methyl-5-nitropyridine , shows a proton signal for the methyl group at δ 2.51 (s, 3H) in CDCl₃. researchgate.net For 3-(Aminomethyl)pyridine , the aminomethyl protons appear at δ 3.893 and the pyridine (B92270) protons at δ 8.52, 7.663, and 7.262. chemicalbook.com
The following table summarizes the ¹H NMR data for some analogs of this compound.
| Compound Name | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| N-(3-nitrophenyl)pyridin-2-amine | CDCl₃ | 8.41 (d, J=2.1), 8.30 (s), 7.82 (dd, J=7.9, 1.7), 7.74 (dd, J=8.1, 2.1), 7.59 (dd, J=11.1, 4.5), 7.45 (t, J=8.2), 6.94–6.72 (m) rsc.org |
| 3-Methyl-5-nitropyridine | CDCl₃ | 2.51 (s, 3H), Pyridine protons not specified researchgate.net |
| 3-(Aminomethyl)pyridine | CDCl₃ | 8.52, 7.663, 7.262, 3.893, 1.54 chemicalbook.com |
| 2-Phenylpyridine | CDCl₃ | 8.83–8.60 (m), 8.11–7.91 (m), 7.84–7.65 (m), 7.55–7.48 (m), 7.47–7.40 (m), 7.37–7.15 (m) rsc.org |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. The chemical shifts of the carbon atoms in the pyridine ring are particularly sensitive to the electronic effects of the substituents.
In N-(3-nitrophenyl)pyridin-2-amine , the carbon signals are found at δ = 154.6, 149.0, 148.2, 142.0, 138.0, 129.8, 124.5, 116.4, 116.2, 113.1, and 110.1 in CDCl₃. rsc.org For 2-phenylpyridine , the ¹³C NMR spectrum in CDCl₃ shows peaks at δ 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, and 120.6. rsc.org The chemical shifts for pyridine itself in various solvents provide a baseline for understanding substituent effects. researchgate.net
The table below presents ¹³C NMR data for analogs, illustrating the influence of different functional groups on the carbon chemical shifts.
| Compound Name | Solvent | Chemical Shifts (δ, ppm) |
| N-(3-nitrophenyl)pyridin-2-amine | CDCl₃ | 154.6, 149.0, 148.2, 142.0, 138.0, 129.8, 124.5, 116.4, 116.2, 113.1, 110.1 rsc.org |
| 2-Phenylpyridine | CDCl₃ | 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6 rsc.org |
| 3-Aminopyridine (B143674) | DMSO-d₆ | Not specified, but available chemicalbook.com |
| 3-Methyl-4-nitropyridine N-Oxide | Not specified | Not specified, but available chemicalbook.com |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
For complex molecules, one-dimensional NMR spectra can be difficult to interpret due to overlapping signals. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and establish connectivity between atoms.
COSY (Correlation Spectroscopy) is used to identify proton-proton couplings within a molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) establishes long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for assigning quaternary carbons and piecing together molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is particularly useful for identifying characteristic functional groups. In this compound and its analogs, key vibrational modes include the N-H stretching of the amino group, C-H stretching of the methyl group and aromatic ring, and the symmetric and asymmetric stretching of the nitro group.
For 2-amino-3-methyl-5-nitropyridine , the Fourier Transform Infrared (FTIR) spectrum has been recorded and analyzed, often in conjunction with theoretical calculations to assign the observed vibrational bands. nih.gov The presence of the nitro group (NO₂) gives rise to strong absorption bands, which are characteristic and can be used for its identification. ue.wroc.plmdpi.com The N-H stretching vibrations of secondary amines typically appear as a single sharp band in the region of 3350-3310 cm⁻¹. spectroscopyonline.com
The table below lists characteristic IR absorption frequencies for functional groups relevant to this compound and its analogs.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Secondary Amine (N-H) | Stretch | 3350 - 3310 spectroscopyonline.com |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H (Methyl) | Stretch | 2975 - 2860 |
| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1515 |
| Nitro (NO₂) | Symmetric Stretch | 1355 - 1315 |
| C=C and C=N (Aromatic Ring) | Stretch | 1600 - 1450 |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy is a complementary technique to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule during a vibration. This often means that non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum, give strong signals in the Raman spectrum.
The FT-Raman spectrum of 2-amino-3-methyl-5-nitropyridine has been reported and analyzed. nih.govnih.gov Vibrational studies on 2-amino-4-methylpyridine (B118599) derivatives have shown that the position of the nitro group significantly alters the IR and Raman spectra, which can provide insights into the molecular packing in the crystalline state. The symmetric stretching of the nitro group is often a very strong band in the Raman spectrum.
Theoretical calculations, such as Density Functional Theory (DFT), are frequently used to predict the vibrational frequencies and intensities for both IR and Raman spectra. These calculated spectra are then compared with experimental data to provide a more detailed and accurate assignment of the vibrational modes. nih.govue.wroc.pl
Analysis of N-H and C-H Stretching Vibrations
The infrared (IR) spectrum provides valuable information for the structural confirmation of this compound by identifying its characteristic functional group vibrations. As a secondary amine, the compound is expected to show a single, weak N–H stretching band in the region of 3350-3310 cm⁻¹. orgchemboulder.com Studies on analogous 2-alkylamino-5-nitropyridine derivatives have identified singlet bands related to the N-H group's stretching vibrations within the 3407–3300 cm⁻¹ range. osi.lv
The C-H stretching vibrations of the pyridine ring typically appear at higher frequencies than those of aliphatic C-H bonds. For substituted pyridine derivatives, weak bands corresponding to the stretching vibrations of the C-H group in the pyridine ring are observed in the spectral region of 3090–3010 cm⁻¹. osi.lv The methyl group attached to the amine nitrogen (N-CH₃) and any methyl group on the pyridine ring would exhibit C-H stretching vibrations. The stretching vibration of a methyl group substituent generally lies in the region of 2987–2927 cm⁻¹. osi.lv
In a detailed study of the analog 2-amino-3-methyl-5-nitropyridine, quantum chemical calculations and experimental data placed the asymmetric and symmetric N-H stretching modes of the primary amine at 3451 cm⁻¹ and 3320 cm⁻¹, respectively. nih.gov The C-H stretching modes for the methyl group in this analog are found in the 3000-2800 cm⁻¹ region. nih.gov
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental composition. For this compound, with the molecular formula C₆H₇N₃O₂, HRMS can distinguish its exact mass from other isomers or compounds with the same nominal mass. This technique is routinely applied in the characterization of complex heterocyclic compounds, including nitropyridine derivatives. researchgate.net The precise mass is calculated by summing the exact masses of the most abundant isotopes of each element.
Fragmentation Pattern Analysis for Structural Confirmation
Electron ionization mass spectrometry (EI-MS) induces fragmentation of the molecular ion, providing a distinct pattern that serves as a fingerprint for the compound's structure. For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z of 153, consistent with its molecular weight. As it contains an odd number of nitrogen atoms, its molecular ion peak will have an odd m/z value, in accordance with the nitrogen rule. miamioh.edu
The fragmentation of aliphatic amines is often dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, this would involve the loss of a hydrogen radical from the methyl group or, more significantly, the cleavage of the N-C (methyl) bond. However, given the aromatic system, other fragmentation pathways are prominent.
Key expected fragmentation pathways include:
Loss of a methyl radical (•CH₃): α-cleavage resulting in an [M-15]⁺ ion at m/z 138.
Loss of a nitro group (•NO₂): Cleavage of the C-N bond of the nitro group, leading to an [M-46]⁺ fragment at m/z 107.
Loss of nitric oxide (•NO): A common fragmentation for aromatic nitro compounds, yielding an [M-30]⁺ peak at m/z 123.
The relative abundance of these fragments helps to confirm the connectivity of the atoms within the molecule. The most abundant fragment ion in the spectrum is designated as the base peak. chemguide.co.uk
X-ray Diffraction Crystallography
Determination of Solid-State Molecular Architecture
In this analog, the pyridine ring is essentially planar. nih.gov The nitro group is typically twisted out of the plane of the aromatic ring due to steric hindrance. For 4-Methyl-3-nitropyridin-2-amine, the dihedral angle between the pyridine ring and the nitro group is 15.53(27)°. nih.gov A similar deviation is expected for this compound. The bond lengths and angles would be characteristic of an sp²-hybridized pyridine system with substituent effects from the electron-donating amino group and the electron-withdrawing nitro group.
Computational Chemistry and Theoretical Investigations of N Methyl 5 Nitropyridin 3 Amine
Intermolecular Interaction Studies
Hirshfeld Surface Analysis for Crystal Packing Interactions
Without access to peer-reviewed research specifically focused on N-Methyl-5-nitropyridin-3-amine, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline.
Advanced Synthetic Applications of N Methyl 5 Nitropyridin 3 Amine As a Versatile Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems
The reactivity of the nitropyridine core, enhanced by its substituents, allows for its elaboration into more complex, fused heterocyclic structures. The amino group provides a nucleophilic center for cyclization reactions, while the nitro group activates the ring for certain transformations and can itself be converted into other functionalities to facilitate ring closure.
Formation of Fused Pyridine (B92270) Derivatives
While specific literature detailing the use of N-Methyl-5-nitropyridin-3-amine in the synthesis of fused pyridine derivatives is not extensively documented, the reactivity of its structural analogs is well-established, suggesting its potential in similar transformations. The amino and nitro groups are pivotal in constructing fused systems like pyrrolopyridines, pyrazolopyridines, and naphthyridines.
For instance, a close isomer, 3-methyl-5-nitro-pyridin-2-ylamine, serves as a key starting material for the synthesis of 5-Nitro-1H-pyrrolo[2,3-b]pyridine. This transformation involves an initial reaction with t-butyloxycarbonyl anhydride (B1165640) to protect the amino group, followed by treatment with butyllithium (B86547) and dimethylformamide to construct the fused pyrrole (B145914) ring. Other research has demonstrated that different aminopyridine precursors can be used to generate a variety of fused systems. The reaction of 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with malononitrile, for example, yields a 1,8-naphthyridine (B1210474) derivative, while its hydrazide counterpart can be cyclized to form pyrazolo-[3,4-b]-pyridines. nih.gov Furthermore, three-component ring transformation (TCRT) reactions using ketones and ammonia (B1221849) with a dinitropyridone precursor represent a powerful method for creating [b]-fused 5-nitropyridines. nih.gov These examples highlight the general utility of the substituted aminonitropyridine scaffold in building complex fused heterocycles.
Table 1: Synthesis of Fused Pyridine Derivatives from Related Precursors
| Precursor | Reagents | Fused Product | Reference |
|---|---|---|---|
| 3-methyl-5-nitro-pyridin-2-ylamine | 1. t-butyloxycarbonyl anhydride 2. butyllithium, DMF | 5-Nitro-1H-pyrrolo[2,3-b]pyridine | |
| 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | malononitrile, triethylamine | 2,4-diamino-3-cyano-5-methyl-7-phenyl-1,8-naphthyridine | nih.gov |
| 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile | acetic acid, methyl methacrylate | Pyrazolo-[3,4-b]-pyridine derivatives | nih.gov |
| 1-methyl-3,5-dinitro-2-pyridone | cyclohexanone, ammonia | Cyclohexa[b]pyridines | nih.gov |
Synthesis of Pyrimidine (B1678525) and Pyrazine (B50134) Analogs
The this compound scaffold is a potential precursor for synthesizing pyridine-annulated pyrimidines (pyrido[2,3-d]pyrimidines) and pyrazines. The synthesis of such systems often involves leveraging the amino group for cyclization with a three-carbon electrophilic partner or by constructing the second heterocyclic ring in a stepwise fashion.
Although direct examples starting from this compound are not prominent, related structures show clear pathways. For example, 2-amino-4-methyl-5-nitropyridine (B42881) is a starting material for the synthesis of the highly selective DNA-dependent protein kinase inhibitor AZD7648. nih.gov The synthesis involves cyclization into a triazolo[1,5-a]pyridine, reduction of the nitro group, and a final Buchwald–Hartwig coupling with a 2-chloropyrimidine (B141910) derivative, demonstrating how the nitropyridine core can be elaborated to incorporate a pyrimidine ring. nih.gov Similarly, treating 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with reagents like ethyl acetoacetate, urea, or thiourea (B124793) leads to the formation of various pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov These established routes underscore the synthetic potential of this compound for accessing analogous pyrimidine and pyrazine fused systems, which are important pharmacophores.
Intermediate in the Development of Bioactive Molecules
Nitropyridine derivatives are crucial intermediates in medicinal chemistry due to their vast synthetic potential. nih.gov The nitro group can be readily reduced to an amine, which can then be acylated or used in further coupling reactions, while the pyridine nitrogen and existing amino group offer additional sites for modification. This versatility allows for the construction of diverse molecular libraries for biological screening.
Construction of Scaffolds for Enzyme and Receptor Modulators
The nitropyridine framework is a key structural component in a variety of molecules designed to modulate the activity of enzymes and receptors. The ability to introduce diverse substituents around this core allows for the fine-tuning of interactions with biological targets.
A comprehensive review highlights that nitropyridines are valuable precursors for a range of bioactive compounds, including potent enzyme inhibitors. nih.gov For example, derivatives of 2-chloro-5-methyl-3-nitropyridine (B188117) have been used to synthesize a series of inhibitors for Janus kinase 2 (JAK2), a non-receptor tyrosine kinase implicated in myeloproliferative disorders. nih.gov The synthetic strategy involves oxidation of the methyl group to a carboxylic acid, followed by nucleophilic substitution and amide coupling to build the final inhibitor scaffold. nih.gov This demonstrates how the nitropyridine core serves as a rigid and adaptable scaffold for positioning functional groups to achieve potent enzyme inhibition.
Design and Synthesis of Compounds with Specific Biological Activities
The this compound moiety is an important pharmacophore that can be incorporated into larger molecules to impart specific biological activities. Nitropyridines serve as intermediates in the synthesis of compounds with demonstrated antitumor, antibacterial, and antifungal properties. nih.gov
The versatility of the nitropyridine scaffold is showcased in the synthesis of various bioactive agents. For instance, 2-amino-5-nitropyridine (B18323) has been used as a starting point to create nitropyridine-linked thiazolidinones with potent anticancer activity. nih.gov In another example, 2-chloro-5-nitropyridine (B43025) is an intermediate in the synthesis of a lead compound, 6-(4-phenylpiperazin-1-yl)pyridine-3-ylamine, which was further developed into Mannich bases active against prostate cancer cell lines. nih.gov A related isomer, 2-Methyl-5-nitropyridin-3-amine, is noted for its use as an intermediate in the synthesis of various pharmaceuticals and in agrochemical production. lookchem.com
Table 2: Examples of Bioactive Compounds Derived from Nitropyridine Intermediates
| Nitropyridine Precursor | Resulting Compound Class | Biological Activity | Reference |
|---|---|---|---|
| 2-Chloro-5-methyl-3-nitropyridine | Substituted Amides | Janus kinase 2 (JAK2) inhibition | nih.gov |
| 2-amino-4-methyl-5-nitropyridine | Triazolo[1,5-a]pyrimidine derivative | DNA-dependent protein kinase inhibition | nih.gov |
| 2-amino-5-nitropyridine | Nitropyridyliminothiazolidin-4-ones | Anticancer | nih.gov |
| 2-chloro-5-nitropyridine | Substituted Piperazinyl-pyridines | Anticancer (Prostate) | nih.gov |
Applications in Materials Science
The application of substituted nitropyridines is also emerging in the field of materials science. The electronic properties inherent to the this compound structure—specifically the combination of an electron-donating amino group and a powerful electron-withdrawing nitro group on a π-deficient pyridine ring—create a significant dipole moment and potential for interesting photophysical properties.
For a closely related isomer, 2-Methyl-5-nitropyridin-3-amine, commercial suppliers note that it is explored for potential applications in organic electronics. lookchem.com The electronic and structural attributes of such compounds make them candidates for contributing to the development of novel electronic materials and devices. lookchem.com While detailed research on this compound itself in this area is not widely published, its structural features are characteristic of push-pull chromophores, which are known to be of interest for applications such as nonlinear optics and organic semiconductors.
Compound Index
Development of Novel Materials with Tailored Electronic Properties
The exploration of nitropyridine derivatives in the realm of organic electronics is a growing field of interest. The inherent electronic asymmetry in molecules like this compound makes them attractive candidates for the development of organic semiconductors and other electronic components. The presence of both electron-donating and electron-withdrawing moieties can facilitate intramolecular charge transfer, a key characteristic for materials used in electronic devices.
Research into related compounds, such as 2-Methyl-5-nitropyridin-3-amine, has highlighted the potential of this structural motif in organic electronics. nih.gov These compounds are explored for their ability to contribute to the formation of novel electronic devices and materials, owing to their specific electronic and structural attributes. nih.gov The insights gained from these analogous compounds suggest that this compound could similarly be utilized as a fundamental unit in the synthesis of larger, more complex molecules for electronic applications. The reactivity of the amino group allows for further functionalization, enabling the construction of polymers or oligomers with tailored electronic band gaps and charge transport properties.
| Compound Family | Potential Electronic Application | Key Structural Feature |
| Substituted Nitropyridines | Organic Semiconductors | Electron donor-acceptor system |
| Functionalized Pyridines | Charge-Transport Layers | Tunable molecular orbitals |
| Heterocyclic Oligomers | Organic Field-Effect Transistors (OFETs) | Extended π-conjugation |
Fabrication of Materials Exhibiting Unique Optical Characteristics
The same electronic features that make this compound and its isomers interesting for electronics also give rise to unique optical properties. The intramolecular charge-transfer characteristics are often associated with significant nonlinear optical (NLO) responses and specific absorption and emission profiles, making these compounds valuable for applications in photonics and optoelectronics.
Studies on various nitropyridine derivatives have demonstrated their utility in creating materials with desirable optical characteristics. For instance, research on 2-N-phenylamino-methyl-nitro-pyridine isomers has shown that the substitution pattern on the pyridine ring strongly influences the optical properties. nih.gov Similarly, investigations into 2-R-3-nitropyridines have led to the development of novel fluorescent molecules. nih.gov Some of these synthesized compounds exhibit a large Stokes shift, a desirable property for fluorescent probes and imaging agents. nih.gov The development of materials such as dyes and pigments has also been an area of exploration for related nitropyridine compounds. sigmaaldrich.com
The potential for this compound in this area lies in its ability to serve as a chromophoric unit. By incorporating this building block into larger polymeric or dendritic structures, it may be possible to create materials with enhanced NLO properties, suitable for applications in optical switching and data storage. The specific absorption and fluorescence characteristics could also be harnessed for the development of sensors or organic light-emitting diodes (OLEDs).
| Compound Derivative Studied | Observed Optical Property | Potential Application |
| 2-N-Phenylamino-methyl-nitro-pyridines | Tunable optical properties | Optoelectronics nih.gov |
| 2-R-3-Nitropyridines | Fluorescence, Large Stokes Shift | Fluorescent probes, Imaging nih.gov |
| 5-Methyl-2-nitropyridin-3-ol | Desirable optical properties | Dyes, Pigments sigmaaldrich.com |
Future Research Directions and Unresolved Questions for N Methyl 5 Nitropyridin 3 Amine
The chemical scaffold of N-Methyl-5-nitropyridin-3-amine, a substituted nitropyridine, represents a platform ripe for further scientific exploration. While much is known about the synthesis and reactivity of nitropyridines in general, significant opportunities exist for developing more efficient, sustainable, and novel chemical methodologies specifically tailored to this and related compounds. Future research is poised to delve into greener synthetic protocols, deeper mechanistic understanding, innovative derivatization, and powerful computational modeling to unlock its full potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
